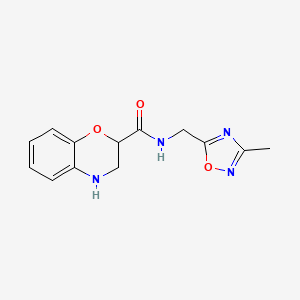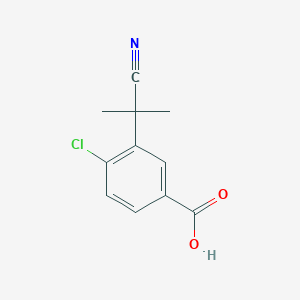![molecular formula C15H18N4O2 B8349002 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol](/img/structure/B8349002.png)
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is a complex organic compound that belongs to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antiviral, antitumor, and immunomodulatory properties. The unique structure of this compound, featuring an imidazoquinoline core with an ethoxymethyl and amino group, contributes to its distinct chemical and biological characteristics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzonitrile with ethyl chloroacetate in the presence of a base can yield the imidazoquinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production requires careful control of reaction parameters, such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality and efficiency .
化学反应分析
Types of Reactions
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can modify the imidazoquinoline core.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions include various substituted imidazoquinolines, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in modulating immune responses and its potential as an antiviral agent.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol involves its interaction with molecular targets such as Toll-like receptors (TLRs). By binding to TLRs, the compound can activate signaling pathways that lead to the production of cytokines and other immune modulators. This activation can enhance the body’s immune response against infections and tumors .
相似化合物的比较
Similar Compounds
Imiquimod: Another imidazoquinoline with antiviral and antitumor properties.
Resiquimod: Known for its potent immunomodulatory effects.
Tilorone: An antiviral compound with a similar imidazoquinoline structure.
Uniqueness
2-(4-Amino-2-(ethoxymethyl)-1H-imidazo[4,5-c]quinolin-1-yl)ethanol is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxymethyl and amino groups enhance its solubility and ability to interact with biological targets, making it a valuable compound for research and therapeutic applications .
属性
分子式 |
C15H18N4O2 |
|---|---|
分子量 |
286.33 g/mol |
IUPAC 名称 |
2-[4-amino-2-(ethoxymethyl)imidazo[4,5-c]quinolin-1-yl]ethanol |
InChI |
InChI=1S/C15H18N4O2/c1-2-21-9-12-18-13-14(19(12)7-8-20)10-5-3-4-6-11(10)17-15(13)16/h3-6,20H,2,7-9H2,1H3,(H2,16,17) |
InChI 键 |
LQRYIPGCBAUCJS-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=NC2=C(N1CCO)C3=CC=CC=C3N=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


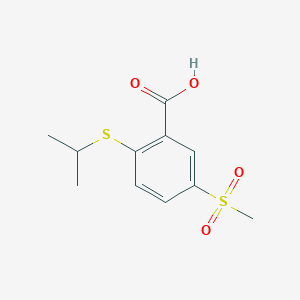
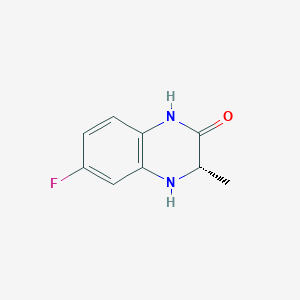
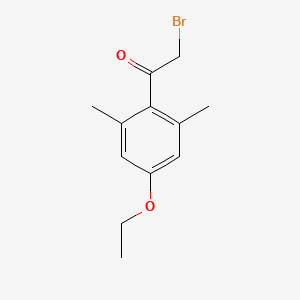
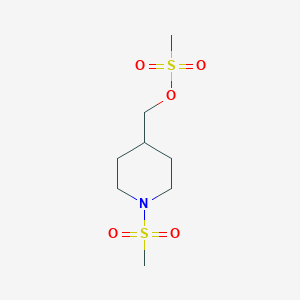

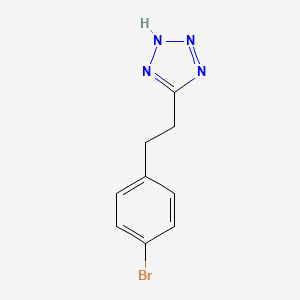
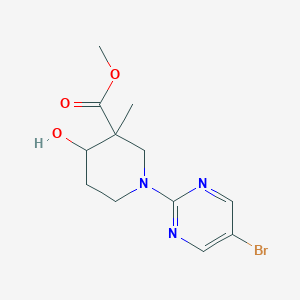
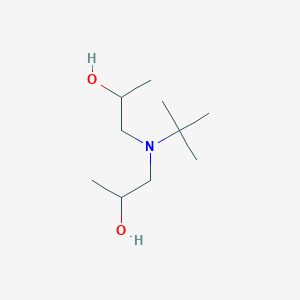
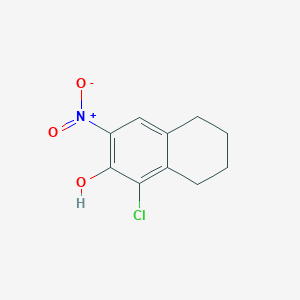

![2-{2-[1H-Imidazol-4-yl]ethylthio}-5-nitropyridine](/img/structure/B8348997.png)
![2-Bromo-1-[4-(1,3-oxazol-5-yl)phenyl]-1-ethanone](/img/structure/B8349015.png)
